![molecular formula C7H2Cl4N2O B2974387 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 18392-41-1](/img/structure/B2974387.png)
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound . It is a white crystal or colorless prismatic crystal . It is soluble in dioxane, slightly soluble in ether, and insoluble in cold water. It decomposes into tetrachlorophthalic acid in hot water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method was reported by Pratt et al .Molecular Structure Analysis
The molecular structure of this compound has been characterized using low-temperature single-crystal X-ray diffraction . The compound forms an orthorhombic yellow prism in the space group ‘P 2 21 21’ with an experimental crystal density of 1.767 g/cm^3 at 173 K .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds such as 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . It has also been used in the synthesis of 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-hexanoic acid butyl ester .Physical And Chemical Properties Analysis
The compound has a melting point of 254-256℃ and a boiling point of 371℃ . It has a molecular weight of 134.1353 .Safety And Hazards
The compound is classified as a combustible solid and is considered to be acutely toxic. It is also classified as a carcinogen (Carc. 1B), an eye irritant (Eye Dam. 1), a respiratory sensitizer (Resp. Sens. 1), a skin sensitizer (Skin Sens. 1), and a substance toxic to specific target organs on repeated exposure (STOT RE 2) .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDLNUQYMMLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.